molecular formula C34H56N10O9 B1681360 TRAP-6 CAS No. 141136-83-6

TRAP-6

Numéro de catalogue: B1681360
Numéro CAS: 141136-83-6
Poids moléculaire: 748.9 g/mol
Clé InChI: HAGOWCONESKMDW-FRSCJGFNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

TRAP-6 has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

TRAP-6, also known as Thrombin Receptor Activator Peptide 6, is a synthetic peptide fragment that mimics the actions of thrombin in inducing platelet aggregation . It is a selective agonist for the Protease Activated Receptor 1 (PAR1) and shows no activity at PAR4 . PAR1 is a key receptor on the surface of platelets .

Mode of Action

This compound interacts with specific receptors on the surface of platelets, initiating a cascade of biochemical signals that lead to platelet aggregation . The mechanism of action behind this compound aggregation is complex and multifaceted. It involves the activation of intracellular signaling pathways, which ultimately result in the rearrangement and clustering of target molecules .

Biochemical Pathways

The activation of intracellular signaling pathways by this compound leads to the rearrangement and clustering of target molecules . This aggregation process allows scientists to study the spatial distribution and dynamics of molecules within platelets, shedding light on their roles in various biological processes .

Result of Action

The primary result of this compound action is the aggregation of platelets . This aggregation can be visualized and quantified using advanced analytical techniques, providing researchers with valuable information about platelet behavior and function . The aggregation process also allows scientists to study the spatial distribution and dynamics of molecules within platelets .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain anti-platelet drugs can affect the efficacy of this compound Additionally, the physiological environment, such as the presence of other signaling molecules, can also impact the action of this compound

Analyse Biochimique

Biochemical Properties

At the molecular level, Thrombin Receptor Activator Peptide 6 interacts with specific receptors on the surface of platelets, initiating a cascade of biochemical signals that lead to platelet aggregation . This aggregation process can be visualized and quantified using advanced analytical techniques, providing researchers with valuable information about platelet behavior and function .

Cellular Effects

In biomedical research, Thrombin Receptor Activator Peptide 6 is being used to study various cellular processes, including receptor signaling, cell adhesion, and immune response . This has led to a better understanding of disease mechanisms and the development of potential therapeutic strategies .

Molecular Mechanism

The mechanism of action behind Thrombin Receptor Activator Peptide 6 aggregation is complex and multifaceted. It involves the activation of intracellular signaling pathways, which ultimately result in the rearrangement and clustering of target molecules . This aggregation process allows scientists to study the spatial distribution and dynamics of molecules within platelets, shedding light on their roles in various biological processes .

Temporal Effects in Laboratory Settings

It is known that the compound plays a crucial role in platelet aggregation, a process that can be studied over time to understand the long-term effects of this compound on cellular function .

Metabolic Pathways

It is known that the compound interacts with specific receptors on the surface of platelets

Méthodes De Préparation

TRAP-6 est synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Cela implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l'utilisation de groupes protecteurs pour éviter les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Analyse Des Réactions Chimiques

TRAP-6 subit divers types de réactions chimiques, notamment :

    Oxydation : Cette réaction peut modifier la structure et la fonction du peptide.

    Réduction : Cette réaction peut inverser les effets d'oxydation et restaurer l'état initial du peptide.

    Substitution : Cette réaction peut introduire de nouveaux groupes fonctionnels dans le peptide, modifiant ainsi ses propriétés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en interagissant avec des récepteurs spécifiques à la surface des plaquettes, initiant une cascade de signaux biochimiques qui conduisent à l'agrégation plaquettaire. Ce processus implique l'activation des voies de signalisation intracellulaires, qui conduisent finalement à la réorganisation et au regroupement des molécules cibles .

Comparaison Avec Des Composés Similaires

TRAP-6 est unique dans sa capacité à activer sélectivement le récepteur 1 activé par la protéase (PAR1) sans affecter d'autres récepteurs comme PAR4. Des composés similaires comprennent d'autres peptides d'activation des récepteurs de la thrombine et divers agonistes du PAR1. this compound se distingue par sa haute spécificité et sa puissance dans l'induction de l'agrégation plaquettaire .

Propriétés

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGOWCONESKMDW-FRSCJGFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431405
Record name TRAP-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141136-83-6
Record name TRAP-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TRAP-6
Reactant of Route 2
TRAP-6
Reactant of Route 3
TRAP-6
Reactant of Route 4
TRAP-6
Reactant of Route 5
Reactant of Route 5
TRAP-6
Reactant of Route 6
TRAP-6
Customer
Q & A

Q1: What is the primary target of SFLLRN, and how does this interaction lead to cellular responses?

A1: SFLLRN primarily targets PAR-1, a G protein-coupled receptor found on various cells, including platelets, endothelial cells, and smooth muscle cells. [] Upon binding to PAR-1, SFLLRN triggers a conformational change that initiates intracellular signaling cascades. [] This activation leads to various cellular responses, such as platelet aggregation, granule secretion, and changes in vascular tone. [, , ]

Q2: What are the key downstream signaling pathways activated by SFLLRN?

A2: SFLLRN binding to PAR-1 activates multiple signaling pathways, primarily through G proteins Gαq, Gα12/13, and Gαi. [] These pathways involve the activation of phospholipase C (PLC), protein kinase C (PKC), and Rho kinase, ultimately leading to various cellular responses. [, , ]

Q3: How does the cellular response to SFLLRN differ from that of thrombin, the natural activator of PAR-1?

A3: While both SFLLRN and thrombin activate PAR-1, they elicit distinct responses. SFLLRN generally induces a transient activation of PAR-1 and a less sustained elevation of intracellular calcium compared to thrombin. [, ] This difference is attributed to the prolonged presence of the tethered ligand generated by thrombin cleavage, leading to sustained signaling. []

Q4: Does SFLLRN activate other protease-activated receptors (PARs) besides PAR-1?

A4: Research suggests that SFLLRN exhibits higher selectivity for PAR-1 over other PARs. [] Studies have shown that while SFLLRN activates PAR-1 at low micromolar concentrations, it only weakly activates PAR-2 at significantly higher concentrations. [, ] Additionally, specific peptides for PAR-2, such as SLIGRL, elicit distinct responses compared to SFLLRN, further supporting the selectivity of SFLLRN for PAR-1. []

Q5: What is the molecular formula and molecular weight of SFLLRN?

A5: The molecular formula of SFLLRN is C30H46N8O7. Its molecular weight is 622.74 g/mol.

Q6: What are the key structural features of SFLLRN contributing to its activity?

A6: The N-terminal serine residue and the Phe-Leu-Leu sequence are crucial for the binding affinity and activation of PAR-1. [] Modifications in this region can significantly impact its potency and selectivity. []

Q7: Is SFLLRN a catalytic agent, or does it act through a different mechanism?

A7: SFLLRN is not a catalytic agent. It functions as a ligand that binds to PAR-1, mimicking the action of the tethered ligand generated by thrombin cleavage. [] This binding event triggers conformational changes in the receptor, leading to downstream signaling events. []

Q8: How do modifications to the SFLLRN structure affect its activity and selectivity for PAR-1?

A8: Studies have shown that alterations in the N-terminal region of SFLLRN significantly impact its potency and selectivity. [, ] For instance, substituting the N-terminal serine with other amino acids or modifying the Phe-Leu-Leu sequence can diminish its ability to activate PAR-1. [] Conversely, certain modifications have resulted in analogs with enhanced potency or prolonged duration of action. []

Q9: What is known about the stability of SFLLRN in various solutions or formulations?

A9: SFLLRN, being a peptide, can be susceptible to degradation by enzymes like aminopeptidases present in biological fluids. [] Studies have shown that its stability can be enhanced by incorporating enzyme inhibitors like amastatin in experimental setups. []

Q10: What in vitro assays are commonly used to study the activity of SFLLRN?

A10: Common in vitro assays used to assess SFLLRN activity include: * Platelet aggregation assays: Measure the aggregation response of platelets to SFLLRN stimulation, typically using light transmission aggregometry. [, , ]* Platelet granule secretion assays: Quantify the release of specific markers from platelet granules, such as P-selectin (CD62P) from α-granules or ATP/ADP from dense granules, upon SFLLRN stimulation. [, , ]* Calcium mobilization assays: Monitor changes in intracellular calcium levels in cells loaded with fluorescent calcium indicators like Fura-2 upon SFLLRN stimulation. [, ]* Inositol phosphate accumulation assays: Measure the production of inositol phosphates, a downstream product of PLC activation, in response to SFLLRN stimulation. [, ]

Q11: What animal models have been used to study the effects of SFLLRN?

A11: Various animal models have been employed to investigate the in vivo effects of SFLLRN, including: * Mouse models of thrombosis: SFLLRN has been used to induce thrombus formation in mice, often following laser-induced injury of arterioles. These models allow for real-time visualization and quantification of thrombus formation using intravital microscopy. []* Rat models of cardiovascular function: SFLLRN has been administered to rats to assess its impact on blood pressure, heart rate, and vascular reactivity. These studies provide insights into the cardiovascular effects of PAR-1 activation in vivo. [, ]

Q12: Are there known mechanisms of resistance to SFLLRN or other PAR-1 agonists?

A12: While specific resistance mechanisms to SFLLRN have not been extensively reported, prolonged exposure to PAR-1 agonists can lead to receptor desensitization, a process where the receptor becomes less responsive to stimulation. [, ] This desensitization can involve receptor phosphorylation, internalization, and/or downregulation.

Q13: What analytical methods are commonly employed to characterize and quantify SFLLRN?

A13: Common analytical techniques used for SFLLRN characterization and quantification include: * High-performance liquid chromatography (HPLC): Used to separate, identify, and quantify SFLLRN in complex mixtures, often coupled with UV or mass spectrometry detection. []* Mass spectrometry (MS): Provides precise mass measurements, enabling the identification and characterization of SFLLRN and its potential degradation products.

Q14: What are some historical milestones in the research of SFLLRN and PAR-1 activation?

A14: * Discovery of the tethered ligand mechanism: A key milestone was the elucidation of the unique activation mechanism of PAR-1, where thrombin cleavage unveils a tethered ligand within the receptor's N-terminus, leading to its activation. []* Identification of SFLLRN as a PAR-1 agonist: The discovery of SFLLRN as a peptide mimicking the tethered ligand sequence and potently activating PAR-1 significantly advanced the understanding of this receptor. [, ]* Development of selective PAR-1 antagonists: The development of selective antagonists for PAR-1, such as RWJ-56110, has allowed for a more precise dissection of the specific roles of PAR-1 in various physiological and pathological processes. []

Q15: What are some examples of cross-disciplinary research involving SFLLRN and PAR-1?

A15: Research on SFLLRN and PAR-1 activation has fostered collaborations across various disciplines, including: * Hematology and Thrombosis: SFLLRN is extensively used in platelet research to study platelet function, thrombus formation, and the role of PAR-1 in bleeding disorders. [, , ]* Cardiovascular Research: SFLLRN has been instrumental in investigating the role of PAR-1 in regulating vascular tone, blood pressure, and cardiac function. [, , ]* Immunology and Inflammation: Studies utilizing SFLLRN have shed light on the involvement of PAR-1 in inflammatory responses, immune cell recruitment, and the pathogenesis of inflammatory diseases. [, ]* Oncology: Research on PAR-1, including the use of SFLLRN, has explored the role of this receptor in tumor growth, angiogenesis, and metastasis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.